3-(Cyanomethyl)benzenesulfonamide
Overview
Description
3-(Cyanomethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8N2O2S It is characterized by a benzenesulfonamide group attached to a cyanomethyl group
Mechanism of Action
Target of Action
The primary target of 3-(Cyanomethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a gene that is overexpressed in many solid tumors . This overexpression is due to changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia . Therefore, the selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the enzyme, which results in a decrease in the enzyme’s activity . This interaction and the resulting changes can lead to a decrease in tumor growth and proliferation .
Biochemical Pathways
The inhibition of CA IX by this compound affects the metabolic pathway of tumor cells . Normally, tumor cells shift their metabolism to anaerobic glycolysis due to hypoxia . The inhibition of ca ix can disrupt this metabolic shift, affecting the downstream effects of this pathway .
Result of Action
The result of this compound’s action is a significant inhibitory effect against cancer cell lines . For example, certain derivatives of the compound showed significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity against these breast cancer cell lines . Moreover, some derivatives were able to induce apoptosis in the MDA-MB-231 cell line .
Biochemical Analysis
Biochemical Properties
3-(Cyanomethyl)benzenesulfonamide has been found to interact with certain enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit carbonic anhydrase IX (CA IX), a key enzyme involved in many solid tumors . The nature of these interactions is primarily inhibitory, which can influence the course of biochemical reactions .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to have an inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by selectively inhibiting CA IX, thereby disrupting the function of many solid tumors .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant inhibitory effect against cancer cell lines, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Its inhibitory effect on CA IX suggests that it may be involved in the metabolic pathways related to this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with cyanomethylating agents. One common method is the Cu-catalyzed cyanomethylation of imines and α,β-alkenes with cyanomethylating agents . The reaction conditions often include the use of copper chloride as a catalyst and potassium carbonate as a base at elevated temperatures (around 120°C).
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyanomethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzenesulfonamides, while oxidation and reduction reactions would modify the functional groups present on the molecule.
Scientific Research Applications
3-(Cyanomethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes like carbonic anhydrase.
Materials Science: The compound can be used in the development of new materials with specific electronic or structural properties.
Biological Research: It serves as a probe in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the cyanomethyl group but shares the sulfonamide functionality.
4-(Cyanomethyl)benzenesulfonamide: Similar structure but with the cyanomethyl group in a different position.
N-(Cyanomethyl)benzenesulfonamide: Variation in the attachment of the cyanomethyl group.
Uniqueness: 3-(Cyanomethyl)benzenesulfonamide is unique due to the specific positioning of the cyanomethyl group, which can influence its reactivity and binding properties. This positioning can make it more suitable for certain applications, such as enzyme inhibition, compared to its analogs.
Properties
IUPAC Name |
3-(cyanomethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-5-4-7-2-1-3-8(6-7)13(10,11)12/h1-3,6H,4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHPWOVPACYGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610739 | |
Record name | 3-(Cyanomethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52320-62-4 | |
Record name | 3-(Cyanomethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyanomethyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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